molecular formula C20H14N2O3S B11324922 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11324922
M. Wt: 362.4 g/mol
InChI Key: XGEWZNHVJZDXHT-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features:

  • A thieno[2,3-d]pyrimidin-4(3H)-one core, which combines a thiophene ring fused with a pyrimidinone moiety.
  • A 5-phenyl substituent at position 5 of the thiophene ring, enhancing aromatic interactions.
  • A 3-(1,3-benzodioxol-5-ylmethyl) group at position 3, introducing a methylene-linked benzodioxole fragment, which may improve solubility and bioactivity through hydrogen bonding and π-π interactions.

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are recognized for their anticancer, antibacterial, and anti-inflammatory activities . The benzodioxole moiety in this compound is of particular interest due to its prevalence in bioactive molecules, such as protease inhibitors and CNS-targeting drugs.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O3S/c23-20-18-15(14-4-2-1-3-5-14)10-26-19(18)21-11-22(20)9-13-6-7-16-17(8-13)25-12-24-16/h1-8,10-11H,9,12H2

InChI Key

XGEWZNHVJZDXHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the coupling of the phenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance:

  • Mechanism of Action: The compound acts by inhibiting key signaling pathways involved in cell proliferation and survival, particularly targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .
  • Case Studies: In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma .

Antiviral Properties

Research has also highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives. These compounds may inhibit viral replication through interactions with viral enzymes or host cell pathways critical for viral life cycles.

  • Example Studies: Some derivatives have shown effectiveness against hepatitis C virus (HCV) and other viral pathogens, suggesting their utility in antiviral therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives are another area of interest:

  • Targeting Inflammatory Pathways: These compounds may modulate inflammatory responses by inhibiting specific kinases involved in the inflammatory cascade, such as p38 MAP kinase .
  • Research Findings: Preclinical studies indicate that certain derivatives can reduce markers of inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this class of compounds are noteworthy:

  • Mechanism: They may scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
  • Experimental Evidence: Studies have reported significant antioxidant activity in related compounds, contributing to their overall therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInhibition of PI3K/mTOR pathways
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory kinases
AntioxidantFree radical scavenging

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one core is critical for modulating biological activity. Key analogs include:

Compound Name R-Group at Position 3 Melting Point (°C) Key Biological Activities Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl N/A Anticancer (hypothesized)
3-(4-Fluorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorobenzyl 171 Antimicrobial, Antitumor
3-[2-(4-Fluorophenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one 2-(4-Fluorophenyl)ethyl 143 Not explicitly reported
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 3,4-Difluorobenzyl + oxadiazole N/A Kinase inhibition (hypothesized)

Key Observations:

  • Benzodioxole vs. Benzoxazole: The benzodioxole group in the target compound may offer superior hydrogen-bonding capacity compared to benzoxazole derivatives (e.g., 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one), which are associated with antimicrobial activity .
  • Bulkier Substituents : The oxadiazole-containing analog in introduces steric hindrance, likely affecting target binding selectivity.

Substituent Variations at Position 5

The 5-phenyl group is conserved in many analogs, but substitutions here influence electronic and steric properties:

Compound Name R-Group at Position 5 Key Features Reference
Target Compound Phenyl Standard aromatic moiety
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Methyl + fused chromenopyrazolopyridine Enhanced fluorescence, anticancer potential
5,6-Dimethyl-3-[2-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-4-oxothiazolidin-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one Methyl + indole-thiazolidinone Antioxidant, antitumor activity

Key Observations:

  • Methyl vs. Phenyl : Methyl groups at position 5 (e.g., in ) reduce steric bulk but may decrease π-π stacking interactions.
  • Fused Systems: The chromeno-pyrazolopyridine hybrid in exhibits fluorescence properties, suggesting applications in bioimaging alongside therapeutic use.

Physicochemical Comparison

  • Melting Points: Fluorinated analogs (e.g., 3e at 171°C) exhibit higher melting points than non-fluorinated derivatives (e.g., 3i at 143°C), likely due to enhanced crystallinity from halogen interactions .
  • Solubility : The benzodioxole group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl or chloromethyl groups in ).

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

  • Molecular Formula : C16_{16}H13_{13}N\O2_{2}
  • CAS Number : 315679-54-0

Thienopyrimidines are known to exhibit a variety of biological activities, including:

  • Inhibition of Kinases : These compounds often act as inhibitors of various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth by interfering with specific molecular targets associated with tumor progression.

In Vitro Studies

  • Cell Proliferation Assays : The compound was tested on several cancer cell lines to evaluate its effect on cell viability and proliferation. For instance:
    • Caco-2 Cells : A study indicated that certain thieno[2,3-d]pyrimidine derivatives exhibited no significant alteration in proliferation at concentrations of 5 µM and 10 µM over 72 hours .
    • HT-29 Cells : The same derivatives demonstrated comparable inhibitory effects on colon cancer cell proliferation similar to known anticancer agents .
  • Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was evaluated:
    • It showed promising results against key enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders .

In Vivo Studies

While in vitro studies provide preliminary insights into the biological activity, in vivo studies are crucial for understanding the therapeutic potential and safety profile. Current literature lacks comprehensive in vivo data specifically for this compound; however, related thienopyrimidine derivatives have demonstrated significant antitumor activity in animal models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the thienopyrimidine class:

CompoundTargetActivityReference
4aColon CancerInhibitory effect on cell proliferation
4cColon CancerSimilar activity to MPC-6827
229PI3KδATP-competitive inhibition

These findings suggest that modifications in the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity.

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